Margolonone

Description

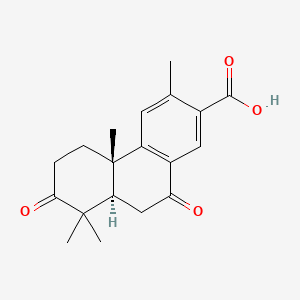

Structure

3D Structure

Properties

CAS No. |

120092-49-1 |

|---|---|

Molecular Formula |

C19H22O4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(4bS,8aR)-3,4b,8,8-tetramethyl-7,10-dioxo-5,6,8a,9-tetrahydrophenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C19H22O4/c1-10-7-13-12(8-11(10)17(22)23)14(20)9-15-18(2,3)16(21)5-6-19(13,15)4/h7-8,15H,5-6,9H2,1-4H3,(H,22,23)/t15-,19+/m0/s1 |

InChI Key |

NWRPENOOCXAGDV-HNAYVOBHSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1C(=O)O)C(=O)C[C@@H]3[C@@]2(CCC(=O)C3(C)C)C |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)O)C(=O)CC3C2(CCC(=O)C3(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Margolonone: A Diterpenoid from Azadirachta indica with Antibacterial Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Margolonone, a diterpenoid compound isolated from the stem bark of the neem tree (Azadirachta indica), has emerged as a molecule of interest for its documented antibacterial properties. This technical guide provides a comprehensive overview of the discovery, origin, and preliminary biological evaluation of this compound. It includes a detailed account of its isolation and structural elucidation, a summary of its known antibacterial activity, and a discussion of its potential mechanism of action based on current understanding of similar diterpenoids. This document also outlines the general biosynthetic pathway of diterpenoids in Azadirachta indica and presents experimental methodologies for the isolation and assessment of antibacterial efficacy, aiming to facilitate further research and development of this natural product.

Discovery and Origin

This compound was first isolated from the neutral fraction of the stem bark of Azadirachta indica, a tree renowned for its diverse medicinal properties.[1] Its discovery was the result of phytochemical investigations into the lesser-explored constituents of the neem tree, beyond the well-documented limonoids.

The chemical structure of this compound was established through spectroscopic analysis as 12-methyl-3,7-dioxopodocarpa-8,11,13-triene-13-carboxylic acid.[1] It belongs to the podocarpane class of diterpenoids, characterized by a tricyclic carbon skeleton.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₄ | [1] |

| Molecular Weight | 314.38 g/mol | [1] |

| Class | Diterpenoid (Podocarpane) | [1] |

| Origin | Stem Bark of Azadirachta indica | [1] |

Biosynthesis of Diterpenoids in Azadirachta indica

The biosynthesis of diterpenoids, including this compound, in Azadirachta indica follows the general terpenoid pathway. Isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are synthesized through the methylerythritol phosphate (MEP) pathway in plastids.[2][3][4]

The logical flow of the initial stages of diterpenoid biosynthesis is depicted below:

Caption: General biosynthetic pathway of this compound.

The specific "tailoring" enzymes, such as cytochrome P450s and dehydrogenases, that modify the initial podocarpane skeleton to yield the final structure of this compound have not yet been fully elucidated.[2][5]

Antibacterial Activity

Initial studies have shown that this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not yet widely available in the public domain. The general antibacterial potential of diterpenoids is well-documented, with mechanisms often involving the disruption of bacterial cell membranes.

Potential Mechanism of Action

The precise molecular mechanism of this compound's antibacterial action is an area of active investigation. Based on studies of other diterpenoids, a likely mechanism involves the disruption of the bacterial cell membrane integrity. The lipophilic nature of the diterpenoid backbone allows for intercalation into the phospholipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Another potential avenue of action is the interference with bacterial signaling pathways, such as quorum sensing (QS).[6][7][8] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[9][10] Natural products, including terpenoids, have been shown to act as antagonists to QS systems.[7]

A hypothetical workflow for investigating the antibacterial mechanism of this compound is presented below:

Caption: Workflow for elucidating antibacterial mechanism.

Experimental Protocols

Isolation of this compound from Azadirachta indica Stem Bark

The following is a general protocol for the isolation of this compound based on described methods for extracting diterpenoids from neem bark.[1][11][12][13][14]

Workflow for Isolation:

Caption: Isolation workflow for this compound.

Detailed Steps:

-

Plant Material: Collect fresh stem bark of Azadirachta indica. Clean, shade-dry, and pulverize the bark into a coarse powder.

-

Extraction: Extract the powdered bark with ethanol or methanol in a Soxhlet apparatus for 48-72 hours.

-

Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Fractionation: Suspend the residue in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be in the less polar fractions.

-

Chromatography: Subject the active fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.

-

Purification: Monitor the fractions by Thin Layer Chromatography (TLC). Combine similar fractions and purify further using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[15]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.[16][17][18]

Procedure:

-

Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Antibacterial Profiling: Comprehensive screening against a wide panel of clinically relevant and drug-resistant bacteria to determine its spectrum of activity and potency (MIC and Minimum Bactericidal Concentration - MBC).

-

Mechanism of Action Studies: Detailed investigations into its effects on bacterial cell membrane integrity, DNA replication, protein synthesis, and key metabolic pathways.

-

Signaling Pathway Modulation: Exploration of its impact on bacterial signaling, particularly quorum sensing, to understand its potential as an anti-virulence agent.

-

In Vivo Efficacy and Toxicity: Evaluation of its antibacterial efficacy in animal models of infection and assessment of its toxicological profile.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the specific enzymes involved in the later steps of this compound biosynthesis in A. indica to enable potential biotechnological production.

Conclusion

This compound represents a promising lead compound from a well-established medicinal plant. Its diterpenoid structure and preliminary antibacterial activity warrant further in-depth investigation. The methodologies and information provided in this technical guide are intended to serve as a resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this natural product.

References

- 1. Structurally novel diterpenoid constituents from the stem bark of Azadirachta indica(meliaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptome and metabolite analyses in Azadirachta indica: identification of genes involved in biosynthesis of bioactive triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new class of bacterial quorum sensing antagonists: glycomonoterpenols synthesized using linalool and alpha terpineol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Frontiers | Antimicrobial and Anti-Quorum Sensing Activities of Phlorotannins From Seaweed (Hizikia fusiforme) [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Activity-guided isolation and identification of Azadirachta indica bark extract constituents which specifically inhibit chemiluminescence production by activated human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. royalliteglobal.com [royalliteglobal.com]

- 15. Constituents of Azadirachta indica: isolation and structure elucidation of a new antibacterial tetranortriterpenoid, mahmoodin, and a new protolimonoid, naheedin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial Activity of Azadirachta indica Leaf Extracts Against Some Pathogenic Standards and Clinical Bacterial Isolates [ajcmi.umsha.ac.ir]

- 17. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]

- 18. researchgate.net [researchgate.net]

The Biosynthesis of Margolonone in Neem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Margolonone, a diterpenoid found in the neem tree (Azadirachta indica). While the complete pathway remains an active area of research, this document synthesizes the available evidence to propose a putative biosynthetic route, details relevant experimental methodologies, and discusses the likely regulatory networks.

Introduction to this compound and Terpenoid Biosynthesis in Neem

This compound is a diterpenoid that has been isolated from the stem bark of the neem tree.[1][2] Diterpenoids are a class of terpenoids built from four isoprene units. The biosynthesis of all terpenoids in plants originates from two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. In neem, the MVA pathway is predominantly responsible for the biosynthesis of the precursors for triterpenoids, and it is highly probable that it also provides the precursors for diterpenoids like this compound.[3]

Proposed Biosynthesis Pathway of this compound

While the precise enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on its chemical structure and the known biosynthesis of other diterpenoids in plants. The pathway is believed to start from the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are generated via the MVA pathway.

The key stages of the proposed pathway are:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This series of reactions is catalyzed by prenyltransferases.

-

Diterpene Cyclization: GGPP is then cyclized by a diterpene synthase (diTPS) to form a variety of carbocyclic skeletons. The specific cyclase involved in this compound biosynthesis is yet to be identified.

-

Oxidative Modifications: The cyclized intermediate undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These modifications introduce the various functional groups present in the final this compound molecule.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data on Terpenoids in Neem

| Tissue | Total Triterpenoid Content (mg/g of tissue) | Key Triterpenoids Detected |

| Seed Kernel (Mature) | ~80 | Azadirachtin A, Salannin, Nimbin |

| Pericarp (Early Stages) | ~48-66 | Ring-intact triterpenoids |

| Flower | ~22 | Ring-intact triterpenoids |

| Leaf | ~45 | Ring-intact triterpenoids |

| Stem | ~15 | Salannin and Nimbinene type C-seco metabolites |

| Bark | ~10 | Salannin and Nimbinene type C-seco metabolites |

Data adapted from Pandreka et al., 2015.[4] This data highlights the tissue-specific accumulation of terpenoids in neem, with the highest concentrations generally found in the seed kernels.

Experimental Protocols

The elucidation of terpenoid biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of Diterpenoids

This protocol outlines a general method for the extraction and quantification of diterpenoids from neem bark.

Materials:

-

Neem stem bark, dried and powdered

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

n-Hexane (HPLC grade)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Analytical balance

-

Vortex mixer

-

Centrifuge

Protocol:

-

Extraction:

-

Accurately weigh 10 g of powdered neem bark.

-

Macerate the powder in 100 mL of methanol at room temperature for 24 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice with fresh methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.[5]

-

-

Fractionation:

-

Suspend the crude extract in a 1:1 mixture of methanol and water.

-

Perform liquid-liquid partitioning sequentially with n-hexane and chloroform to separate compounds based on polarity. Diterpenoids are expected to be in the chloroform fraction.

-

-

Quantification:

-

Dry the chloroform fraction and redissolve a known amount in methanol.

-

Analyze the sample using HPLC. A typical mobile phase would be a gradient of acetonitrile and water.

-

Monitor the elution profile at a suitable wavelength (e.g., 215 nm).

-

Quantify this compound by comparing the peak area with a standard curve generated from a purified this compound standard.

-

Enzyme Assays for Diterpene Synthases

This protocol describes a general method for assaying the activity of diterpene synthases, which are key enzymes in the biosynthesis of diterpenoids.

Materials:

-

Protein extract from neem tissue or a heterologously expressed candidate enzyme

-

[1-3H]Geranylgeranyl pyrophosphate (radiolabeled substrate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5 mM DTT)

-

n-Pentane

-

Silica gel

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Enzyme Reaction:

-

In a glass vial, combine the protein extract with the assay buffer.

-

Initiate the reaction by adding the radiolabeled GGPP.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Product Extraction:

-

Stop the reaction by adding a stop solution (e.g., EDTA in methanol).

-

Extract the diterpene products by adding an equal volume of n-pentane and vortexing vigorously.

-

Separate the phases by centrifugation.

-

-

Analysis:

-

Transfer the n-pentane layer, containing the diterpene products, to a fresh vial.

-

Pass the extract through a small column of silica gel to remove any remaining substrate.

-

Add the eluate to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter to determine the enzyme activity.

-

The following diagram illustrates a general workflow for the identification and characterization of enzymes involved in this compound biosynthesis.

Regulatory Signaling Pathways

The biosynthesis of terpenoids in plants is tightly regulated by various signaling molecules, often in response to environmental stresses such as herbivory or pathogen attack. Jasmonates, including jasmonic acid (JA) and its methyl ester (MeJA), are key signaling molecules that have been shown to induce the production of a wide range of terpenoids.[6][7]

The jasmonate signaling pathway is a likely candidate for the regulation of this compound biosynthesis in neem. The proposed signaling cascade is as follows:

-

Signal Perception: A stimulus, such as insect feeding, triggers the biosynthesis of jasmonic acid.

-

Derepression of Transcription Factors: JA-isoleucine, the active form of jasmonate, binds to its receptor, the COI1-JAZ co-receptor complex. This leads to the degradation of JAZ repressor proteins.

-

Activation of Gene Expression: The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2, which can then activate the expression of genes involved in terpenoid biosynthesis, including those encoding diterpene synthases and cytochrome P450s.

The following diagram illustrates the jasmonate signaling pathway and its potential role in regulating this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound in neem trees is a complex process that is not yet fully understood. This guide has presented a putative pathway based on current knowledge of diterpenoid biosynthesis and has provided an overview of the experimental approaches required for its full elucidation. Future research should focus on the identification and characterization of the specific enzymes, particularly the diterpene synthases and cytochrome P450s, that are involved in the later steps of this compound formation. Furthermore, a more detailed investigation into the regulatory networks, including the role of specific transcription factors and their response to various elicitors, will be crucial for a complete understanding of how neem trees produce this and other valuable bioactive compounds. Such knowledge will be invaluable for the potential biotechnological production of this compound for pharmaceutical and other applications.

References

- 1. Tricyclic Diterpenes from the Stem Bark of Azadirachta indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Triterpenoid profiling and functional characterization of the initial genes involved in isoprenoid biosynthesis in neem (Azadirachta indica) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]

- 6. Jasmonates are signals in the biosynthesis of secondary metabolites - Pathways, transcription factors and applied aspects - A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Margolonone from Neem Bark: A Technical Guide to its Natural Abundance, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Margolonone, a diterpenoid found in the bark of the neem tree (Azadirachta indica), is a bioactive compound with demonstrated antibacterial properties. This technical guide provides a comprehensive overview of the current knowledge regarding its natural abundance, detailed protocols for its isolation, and an exploration of its potential biological activities and associated signaling pathways. While specific quantitative data on this compound's abundance remains limited, this document synthesizes available information on the general composition of neem bark and outlines a methodological approach for its extraction and purification. Furthermore, it delves into the broader context of neem-derived compounds and their impact on cellular signaling, offering insights into the potential mechanisms of action for this compound.

Natural Abundance of this compound in Neem Bark

This compound is a constituent of the neutral fraction of neem stem bark.[1] While the precise concentration of this compound in neem bark has not been extensively quantified in published literature, studies on the general phytochemical composition of Azadirachta indica provide some context. The total triterpenoid content in neem bark has been reported to be approximately 10 mg/g.[2] However, this figure encompasses a wide range of terpenoid compounds, and the specific proportion of the diterpenoid this compound is not specified. Further quantitative analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is required to determine the exact natural abundance of this compound.

Table 1: General Phytochemical Composition of Neem Bark

| Phytochemical Class | Presence in Bark | Reported Quantity (if available) |

| Terpenoids (Total) | Yes | ~10 mg/g (Triterpenoids) |

| Diterpenoids | Yes | Not specified |

| This compound | Yes | Not specified |

| Limonoids (e.g., Nimbin) | Yes | Present |

| Tannins | Yes | Present |

| Polysaccharides | Yes | Present |

| Flavonoids | Yes | Present |

Isolation of this compound from Neem Bark

The isolation of this compound involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on general procedures for isolating diterpenoids from neem bark and the initial report of this compound's isolation.

Experimental Protocol: Extraction and Fractionation

-

Collection and Preparation of Plant Material:

-

Collect fresh stem bark from mature Azadirachta indica trees.

-

Wash the bark thoroughly to remove any adhering dirt and debris.

-

Air-dry the bark in the shade to prevent the degradation of thermolabile compounds.

-

Once completely dry, pulverize the bark into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Perform a successive solvent extraction using solvents of increasing polarity.

-

Begin with a nonpolar solvent like n-hexane to remove fats and waxes. This can be done using a Soxhlet apparatus or by maceration.

-

After the initial extraction, subject the marc (the remaining plant material) to extraction with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to extract a broad range of terpenoids.

-

Finally, extract the marc with a polar solvent like methanol or ethanol to isolate the more polar constituents.[3]

-

-

Fractionation of the Extract:

-

The crude extract obtained from the solvent of intermediate polarity (e.g., chloroform or ethyl acetate) is the most likely to contain this compound.

-

Concentrate this extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

To separate the neutral fraction, which contains this compound, perform an acid-base fractionation. Dissolve the residue in a suitable solvent and wash successively with an acidic solution (e.g., 5% HCl) and a basic solution (e.g., 5% NaHCO₃) to remove acidic and basic impurities. The remaining organic layer constitutes the neutral fraction.

-

Experimental Protocol: Chromatographic Isolation

-

Column Chromatography:

-

Subject the concentrated neutral fraction to column chromatography over silica gel (60-120 mesh).

-

Prepare the column using a slurry of silica gel in a nonpolar solvent (e.g., n-hexane).

-

Load the sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Use pre-coated silica gel TLC plates to monitor the separation.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures).

-

Visualize the spots under UV light or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent) followed by heating.

-

Pool the fractions that show a similar TLC profile corresponding to the spot of interest.

-

-

Preparative TLC or HPLC:

-

For final purification, subject the pooled fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

For preparative TLC, apply the concentrated fraction as a band on a thicker silica gel plate and develop it. After development, scrape the band corresponding to the desired compound and elute it with a suitable solvent.

-

For HPLC, use a suitable column (e.g., a C18 reverse-phase column) and a mobile phase determined through analytical HPLC trials to achieve high purity.

-

Characterization of this compound

The structure of the isolated this compound can be confirmed through various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit antibacterial activity against various Gram-positive and Gram-negative organisms.[1] While the specific mechanism of its antibacterial action has not been elucidated, the broader biological activities of neem-derived compounds, particularly their anti-inflammatory and pro-apoptotic effects, suggest potential interactions with key cellular signaling pathways.

Potential Antibacterial Mechanism of Action

The antibacterial action of terpenoids can involve several mechanisms, including:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of diterpenoids may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Inhibition of Bacterial Enzymes: this compound may inhibit essential bacterial enzymes involved in processes such as cell wall synthesis, protein synthesis, or DNA replication.

-

Interference with Bacterial Signaling: The compound could potentially interfere with bacterial quorum sensing or other signaling pathways necessary for virulence and biofilm formation.

Caption: Potential antibacterial mechanisms of this compound.

Hypothetical Signaling Pathway Involvement

While no studies have directly linked this compound to specific mammalian signaling pathways, research on other neem compounds, particularly those with anti-inflammatory and anticancer properties, frequently points to the modulation of the Nuclear Factor-kappa B (NF-κB) pathway.[2][4] NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival.

It is plausible that this compound, like other bioactive compounds from neem, could exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade. This could occur at various points, such as preventing the degradation of the inhibitory protein IκBα or inhibiting the nuclear translocation of the active NF-κB dimer.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising bioactive diterpenoid from neem bark with established antibacterial properties. While its isolation from the neutral fraction of the bark has been reported, there is a clear need for further research to quantify its natural abundance and to develop optimized and scalable isolation protocols. Elucidating the precise mechanism of its antibacterial action and investigating its effects on key mammalian signaling pathways, such as the NF-κB pathway, will be crucial for realizing its full therapeutic potential. Future studies should focus on quantitative analysis, detailed mechanistic investigations, and preclinical evaluation to explore the viability of this compound as a novel therapeutic agent.

References

- 1. Structurally novel diterpenoid constituents from the stem bark of Azadirachta indica(meliaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4515785A - Neem bark extracts - Google Patents [patents.google.com]

- 4. Anti-inflammatory, pro-apoptotic, and anti-proliferative effects of a methanolic neem (Azadirachta indica) leaf extract are mediated via modulation of the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Margolonone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Margolonone, a structurally novel diterpenoid isolated from the stem bark of Azadirachta indica (neem). The information presented herein is essential for the identification, characterization, and further development of this bioactive natural product. All data is sourced from the seminal work of Ara, I., Siddiqui, B. S., Faizi, S., & Siddiqui, S. published in the Journal of the Chemical Society, Perkin Transactions 1 in 1989.[1]

Chemical Structure and Properties

-

Systematic Name: 12-methyl-3,7-dioxopodocarpa-8,11,13-triene-13-carboxylic acid[1]

-

Molecular Formula: C₁₉H₂₂O₄

-

Molecular Weight: 314.38 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, crucial for its structural elucidation and characterization.

Mass Spectrometry (MS)

| Ion | m/z |

| [M]⁺ | 314 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 2800 | O-H stretch (carboxylic acid) |

| 1725 | C=O stretch (carboxylic acid) |

| 1680 | C=O stretch (α,β-unsaturated ketone) |

| 1600 | C=C stretch (aromatic) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 0.95 | s | - | H-18 |

| 1.20 | s | - | H-19 |

| 1.28 | s | - | H-20 |

| 2.55 | s | - | H-12 (methyl) |

| 2.80 | m | - | H-1 |

| 2.95 | m | - | H-6 |

| 7.30 | s | - | H-11 |

| 8.50 | s | - | H-14 |

| 11.50 | br s | - | COOH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 18.5 | CH₃ | C-19 |

| 21.7 | CH₃ | C-20 |

| 22.8 | CH₃ | C-12 (methyl) |

| 33.5 | CH₂ | C-1 |

| 36.5 | C | C-10 |

| 37.0 | CH₂ | C-6 |

| 38.0 | C | C-4 |

| 40.8 | CH₂ | C-2 |

| 50.0 | CH | C-5 |

| 125.0 | C | C-8 |

| 128.0 | C | C-13 |

| 130.0 | CH | C-11 |

| 140.0 | CH | C-14 |

| 155.0 | C | C-9 |

| 178.0 | C | C-15 (COOH) |

| 198.0 | C | C-7 |

| 205.0 | C | C-3 |

Experimental Protocols

The following methodologies are based on standard practices for the isolation and spectroscopic analysis of natural products and are reflective of the procedures likely employed in the original characterization of this compound.

Isolation of this compound

A general workflow for the isolation of this compound from Azadirachta indica is depicted below. This process typically involves extraction, fractionation, and purification.

Caption: Isolation workflow for this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer, likely operating at a frequency of 300 MHz for protons. Samples were dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a spectrophotometer. The sample was likely prepared as a KBr pellet or as a thin film.

-

Mass Spectrometry (MS): Mass spectral data was acquired using a mass spectrometer, with the ionization method likely being electron impact (EI) to determine the molecular weight and fragmentation pattern.

Structural Elucidation Pathway

The elucidation of this compound's structure is a logical process that integrates the information obtained from various spectroscopic techniques.

Caption: Logic flow for structure elucidation.

References

Margolonone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Margolonone is a tricyclic diterpenoid isolated from the stem bark of the neem tree, Azadirachta indica. First characterized in 1988, this natural product has been noted for its biological activities, primarily its antibacterial properties. While research into its specific mechanisms and quantitative efficacy is ongoing, preliminary studies and its origin from a medicinally potent plant suggest potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, including detailed experimental protocols for relevant assays and visual representations of associated workflows and potential signaling pathways.

Antibacterial Activity

The most well-documented biological activity of this compound is its antibacterial effect. Original research by Siddiqui et al. (1988) reported its activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data

| Bacterial Strain | MIC (µg/mL) | Reference |

| Klebsiella sp. | Data not available | |

| Staphylococcus sp. | Data not available | |

| Serratia sp. | Data not available |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

1.2.1. Materials

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

1.2.2. Procedure

-

Bacterial Inoculum Preparation:

-

Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Compound Dilution:

-

Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. Typically, concentrations might range from 256 µg/mL to 0.5 µg/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader.

-

Experimental Workflow

Anti-inflammatory Activity

While specific studies on the anti-inflammatory properties of pure this compound are lacking, various extracts of Azadirachta indica containing diterpenoids have demonstrated anti-inflammatory effects. This suggests that this compound may contribute to these properties.

Quantitative Data

There is no published data available for the half-maximal inhibitory concentration (IC50) of this compound in anti-inflammatory assays.

| Assay Type | IC50 (µM) | Reference |

| COX-2 Inhibition | Data not available | |

| 5-LOX Inhibition | Data not available | |

| Nitric Oxide (NO) Inhibition in Macrophages | Data not available |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

2.2.1. Materials

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess Reagent

-

96-well cell culture plates

2.2.2. Procedure

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO production compared to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the NO production.

-

Potential Signaling Pathway

Compounds from Azadirachta indica are known to modulate inflammatory pathways. This compound could potentially inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Anticancer Activity

Some compounds isolated from neem have demonstrated cytotoxic effects against various cancer cell lines. While this compound is often mentioned in the context of anticancer properties of neem extracts, specific studies on its individual activity are not available.

Quantitative Data

There is no published data on the IC50 values of this compound against cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

| Data not available | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

3.2.1. Materials

-

Cancer cell line of interest

-

Appropriate cell culture medium with 10% FBS

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

3.2.2. Procedure

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.

-

Experimental Workflow

Antiviral Activity (In Silico)

A molecular modeling study investigated the potential of this compound and its isomer, Isothis compound, as inhibitors of the dengue virus NS3 protease, an enzyme crucial for viral replication.

Quantitative Data

The study reported the following in silico binding energy. It's important to note that these are computational predictions and require experimental validation.

| Target | Binding Energy (kcal/mol) | Reference |

| Dengue Virus NS3 Protease | -6.8 | [1] |

The study also noted that Isothis compound exhibited a more stable binding to the NS3 protease in molecular dynamics simulations.[1]

Experimental Protocol: FRET-based Dengue Virus NS3 Protease Inhibition Assay

This is a common in vitro method to screen for inhibitors of the dengue virus protease.

4.2.1. Materials

-

Recombinant Dengue Virus NS2B-NS3 protease

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 8.5)

-

This compound stock solution

-

96-well black microtiter plates

-

Fluorometric microplate reader

4.2.2. Procedure

-

Assay Preparation:

-

In a 96-well plate, add the assay buffer.

-

Add various concentrations of this compound.

-

Add the recombinant NS2B-NS3 protease and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic peptide substrate.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm for AMC) over time. The cleavage of the substrate by the protease releases the fluorophore, leading to an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of this compound.

-

Determine the percentage of inhibition and calculate the IC50 value.

-

Logical Relationship of the In Silico Study

Conclusion

This compound, a diterpenoid from Azadirachta indica, has established antibacterial activity. While its presence in a medicinally important plant suggests potential anti-inflammatory and anticancer properties, there is a notable lack of quantitative data and specific studies on the pure compound. The in silico prediction of anti-dengue virus activity is promising but requires experimental validation. This guide provides a framework of standard experimental protocols that can be employed to further investigate and quantify the biological activities of this compound, thereby paving the way for potential drug development applications. Future research should focus on obtaining robust quantitative data (MIC and IC50 values) and elucidating the specific molecular mechanisms of action of this natural product.

References

Margolonone and its Congeners: A Technical Overview of Neem Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of margolonone, a bioactive diterpenoid isolated from the neem tree (Azadirachta indica), and its relationship with other neem-derived diterpenoids. This document collates available data on its chemical nature, biosynthetic origins, and biological activities, with a focus on presenting quantitative data and experimental methodologies.

Chemical Structure and Properties

This compound and its related compounds, margolone and isothis compound, are classified as podocarpane-type diterpenoids.[1] These compounds are characterized by a tricyclic carbon skeleton. The chemical structures of these three closely related diterpenoids, isolated from the stem bark of Azadirachta indica, are presented below.[1]

Table 1: Chemical Structures and Properties of this compound and Related Diterpenoids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound | C₁₉H₂₂O₄ | 314.38 | 12-methyl-3,7-dioxopodocarpa-8,11,13-triene-13-carboxylic acid[1] |

| Margolone | C₁₉H₂₂O₃ | 298.38 | 12-methyl-7-oxopodocarpa-8,11,13-triene-13-carboxylic acid[1] |

| Isothis compound | C₁₉H₂₂O₄ | 314.38 | 13-methyl-3,7-dioxopodocarpa-8,11,13-triene-12-carboxylic acid[1] |

Biosynthesis of Neem Diterpenoids

The biosynthesis of diterpenoids in plants, including neem, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The proposed biosynthetic pathway for this compound and other podocarpane-type diterpenoids in Azadirachta indica is hypothesized to proceed through the cyclization of geranylgeranyl pyrophosphate (GGPP), a 20-carbon precursor formed from the condensation of IPP and DMAPP. While the specific enzymatic steps leading to the podocarpane skeleton in neem have not been fully elucidated, the general pathway for this class of compounds in plants involves the action of diterpene synthases. These enzymes catalyze the cyclization of GGPP to form a variety of diterpene skeletons. Subsequent modifications, such as oxidation and rearrangement, are carried out by other enzymes, likely including cytochrome P450 monooxygenases, to yield the final structures of this compound, margolone, and isothis compound.

Biological Activity: Antibacterial Properties

This compound and its analogs have demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] A study on the crude extracts of neem has also shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, specific quantitative data for the pure compounds is limited in the available literature. One study reported the effectiveness of these diterpenoids against several bacterial strains, as detailed below.

Table 2: Antibacterial Activity of Neem Diterpenoids

| Compound | Test Organism | Activity |

| This compound | Staphylococcus epidermidis | Effective[2] |

| Klebsiella oxytoca | Effective[2] | |

| Serratia lutea | Effective[2] | |

| Margolone | Klebsiella oxytoca | Effective[2] |

| Isothis compound | Klebsiella oxytoca | Effective[2] |

| Serratia lutea | Effective[2] |

Experimental Protocols

Isolation of this compound, Margolone, and Isothis compound

The following is a generalized protocol based on the reported isolation of these compounds from the stem bark of Azadirachta indica.[1]

Methodology:

-

Extraction: The dried and powdered stem bark of Azadirachta indica is subjected to exhaustive extraction with ethanol at room temperature. The resulting ethanolic extract is concentrated under reduced pressure.

-

Fractionation: The concentrated extract is partitioned between an acidic and a neutral fraction.

-

Solvent Fractionation: The neutral fraction is further subjected to fractionation using various solvents of increasing polarity.

-

Chromatographic Separation: The fractions showing promising activity or chemical profiles are subjected to successive preparative thin-layer chromatography (TLC) on silica gel. A solvent system of chloroform-methanol in a ratio of 9.25:0.75 is used for the initial separation, followed by a second preparative TLC with a chloroform-methanol ratio of 9.75:0.25 for final purification of this compound, margolone, and isothis compound.

Note: Specific details regarding the initial quantity of plant material, solvent volumes, and percentage yields of the isolated compounds are not fully detailed in the available literature.

Structure Elucidation

The structures of this compound, margolone, and isothis compound were determined using a combination of spectroscopic techniques, including:[1]

-

Mass Spectrometry (MS): To determine the molecular formula and fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR and ¹³C NMR to establish the carbon-hydrogen framework and connectivity.

Detailed ¹H and ¹³C NMR spectral data and a comprehensive mass spectrometry fragmentation analysis for this compound are not fully available in the public domain literature.

Antibacterial Activity Assay

The antibacterial activity of the isolated diterpenoids was assessed using standard microbiological techniques.[1]

Methodology:

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are used.

-

Assay Method: The agar well diffusion method or broth microdilution method can be employed to determine the susceptibility of the bacterial strains to the test compounds.

-

Data Analysis: The results are typically expressed as the diameter of the inhibition zone (in mm) for the agar well diffusion method, or as the Minimum Inhibitory Concentration (MIC) for the broth microdilution method.

Conclusion

This compound and its related diterpenoids from Azadirachta indica represent a class of bioactive compounds with demonstrated antibacterial properties. While their chemical structures have been elucidated, further research is required to fully understand their biosynthetic pathway, quantify their biological activities against a broader range of pathogens, and optimize their isolation for potential therapeutic applications. The information provided in this guide serves as a foundation for researchers and professionals in the fields of natural product chemistry and drug development to further explore the potential of these neem-derived compounds.

References

- 1. Structurally novel diterpenoid constituents from the stem bark of Azadirachta indica(meliaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Structurally novel diterpenoid constituents from the stem bark of Azadirachta indica(meliaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Margolonone: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Margolonone, a diterpenoid found in the neem tree (Azadirachta indica), is a component of a plant with a long history of use in traditional medicine.[1][2][3] Scientific investigations have attributed a range of biological activities to neem extracts, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4] While much of the research has focused on crude extracts or more abundant limonoids, this compound is recognized as one of the bioactive constituents contributing to these effects.[1][2][3] This technical guide provides an overview of the current understanding of this compound's therapeutic potential, including its known biological activities and the methodologies used to evaluate them. Due to a lack of extensive research on isolated this compound, this guide also presents data and protocols from studies on related compounds and crude neem extracts to serve as a reference for future investigations into this compound.

Introduction

Azadirachta indica, commonly known as the neem tree, is a source of over 130 biologically active compounds.[2] Among these are the diterpenoids, including this compound and its isomers, which have been isolated from the stem bark.[5] These compounds are noted for their contribution to the antibacterial properties of neem extracts.[5][6][7][8] This guide aims to consolidate the available information on this compound and provide a framework for further research into its therapeutic applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂O₄ | PubChem |

| Molecular Weight | 314.4 g/mol | PubChem |

| IUPAC Name | (4bS,8aR)-3,4b,8,8-tetramethyl-7,10-dioxo-5,6,8a,9-tetrahydrophenanthrene-2-carboxylic acid | PubChem |

Potential Therapeutic Applications

Antibacterial and Antifungal Activity

This compound, along with its isomer isothis compound, has been identified as an antibacterial agent.[5] These compounds, isolated from neem stem bark, have shown activity against Klebsiella, Staphylococcus, and Serratia species.[5] While specific minimum inhibitory concentration (MIC) values for isolated this compound are not widely reported, studies on neem extracts containing this compound demonstrate significant antimicrobial effects.

Table 1: Antimicrobial Activity of Neem Extracts (Containing this compound)

| Extract/Compound | Microorganism | Activity (MIC/MBC/Zone of Inhibition) | Reference |

| Methanolic Neem Leaf Extract | S. aureus (ATCC 25923) | MIC: 32 µg/ml | [9] |

| Methanolic Neem Leaf Extract | E. coli (ATCC 25922) | MIC: 64 µg/ml | [9] |

| Aqueous Neem Leaf Extract | Candida albicans | MIC: 1000 µg/ml | [10] |

| Methanolic Neem Seed Oil Extract | Dermatophytes | MIC: 625-2500 µg/mL |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol that can be used to determine the MIC of this compound against various bacterial and fungal strains.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Activity Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Neem extracts have well-documented anti-inflammatory properties, and this compound is believed to contribute to this activity.[1][2] The mechanism is thought to involve the modulation of pro-inflammatory cytokines and enzymes. While specific data for this compound is lacking, in vitro assays can be employed to evaluate its anti-inflammatory potential.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.

-

Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Control: A similar volume of distilled water is used as the control.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

-

Measurement: After cooling, the absorbance is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Signaling Pathway for Anti-inflammatory Action of Neem Compounds

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Anticancer Activity

This compound is among the numerous compounds in neem with purported anticancer activity.[1][2] Studies on neem extracts have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for neem compounds include the modulation of signaling pathways such as PI3K/Akt and NF-κB, and the activation of tumor suppressor genes. The specific role and efficacy of isolated this compound in cancer therapy are yet to be determined.

Table 2: Cytotoxic Activity of Other Neem Limonoids and Extracts

| Compound/Extract | Cancer Cell Line | Activity (IC50) | Reference |

| Nimonol | HL60 (Leukemia) | 2.8 µM | |

| 6-deacetylnimbinene | Various cancer cell lines | 0.1-97.9 µM | |

| Azadiramide B | MDA-MB-231 (Breast Cancer) | 15.73±6.07 µM | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for another 24-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of cell growth (IC50) is determined from a dose-response curve.

Hypothesized Anticancer Signaling Pathway for Neem Compounds

Caption: Potential anticancer signaling pathway influenced by neem compounds.

Future Directions

The therapeutic potential of this compound is an area that warrants further investigation. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation of pure this compound to facilitate detailed biological studies.

-

Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the MICs against a wide range of pathogens and IC50 values against various cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Derivative Synthesis: Synthesizing derivatives of this compound to potentially enhance its therapeutic efficacy and pharmacokinetic properties.

Conclusion

This compound is a bioactive diterpenoid from Azadirachta indica with promising, yet largely unexplored, therapeutic applications. While it is recognized as a contributor to the antimicrobial and anti-inflammatory properties of neem, a significant gap exists in the scientific literature regarding its specific activities as an isolated compound. This guide highlights the need for focused research to unlock the full therapeutic potential of this compound for the development of novel pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the therapeutic potential of Neem (Azadirachta Indica) for the treatment of prostate cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Antimicrobial Effectiveness of Neem and Clove Extract Against Streptococcus mutans and Candida albicans: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. teras.ng [teras.ng]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jrbbr.com [jrbbr.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. researchgate.net [researchgate.net]

A Technical Review of Margolonone: An Antibacterial Diterpenoid from Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Margolonone is a naturally occurring diterpenoid that has been isolated from the stem bark of the neem tree (Azadirachta indica). As a member of the podocarpane class of diterpenoids, its chemical structure features a tricyclic system. Preliminary studies have indicated that this compound possesses antibacterial properties, contributing to the well-documented antimicrobial profile of neem extracts. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its isolation, characterization, and reported biological activity. Due to the limited availability of research focused solely on purified this compound, this review also contextualizes its activity within the broader spectrum of phytochemicals present in Azadirachta indica extracts and discusses the general antibacterial mechanisms attributed to diterpenoids.

Physicochemical Properties of this compound

This compound is chemically defined as 12-methyl-3,7-dioxopodocarpa-8,11,13-triene-13-carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₂O₄ |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | (4bS,8aR)-3,4b,8,8-tetramethyl-7,10-dioxo-5,6,8a,9-tetrahydrophenanthrene-2-carboxylic acid |

| CAS Number | 120092-49-1 |

Antibacterial Activity

While this compound has been identified as an antibacterial constituent of Azadirachta indica, the scientific literature is scarce on the specific antimicrobial activity of the isolated compound. The majority of studies have evaluated the efficacy of crude extracts or oils from neem, which contain a complex mixture of bioactive molecules. The antibacterial activity of these extracts is therefore a result of the synergistic or additive effects of multiple constituents, including this compound.

The tables below present the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported for various Azadirachta indica extracts against a range of pathogenic bacteria. It is important to note that these values reflect the activity of the entire extract and not of purified this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Azadirachta indica Extracts

| Extract Type | Bacterial Strain | MIC (mg/mL) | Reference |

| Methanolic Stem Bark Extract | Staphylococcus aureus | 6.25 | [1] |

| Methanolic Stem Bark Extract | Escherichia coli | 6.25 | [1] |

| Methanolic Stem Bark Extract | Pseudomonas aeruginosa | 6.25 | [1] |

| Ethanolic Leaf Extract | Staphylococcus aureus | 62.5 (µg/mL) | [2] |

| Ethanolic Leaf Extract | Methicillin-resistant S. aureus (MRSA) | 125 (µg/mL) | [2] |

| Aqueous Leaf Extract | Enterococcus faecalis | 1.88% (v/v) | [2] |

| Aqueous Leaf Extract | Streptococcus mutans | 7.5% (v/v) | [2] |

| Aqueous Leaf Extract | Candida albicans | 3.75% (v/v) | [2] |

| Petroleum Ether Seed Extract | Methicillin-resistant S. aureus (MRSA) | 125 (µg/mL) | [2] |

Table 2: Minimum Bactericidal Concentration (MBC) of Azadirachta indica Extracts

| Extract Type | Bacterial Strain | MBC (mg/mL) | Reference |

| Methanolic Stem Bark Extract | Staphylococcus aureus | 25 | [1] |

| Methanolic Stem Bark Extract | Escherichia coli | 25 | [1] |

| Methanolic Stem Bark Extract | Pseudomonas aeruginosa | 25 | [1] |

| Petroleum Ether Seed Extract | Methicillin-resistant S. aureus (MRSA) | 500 (µg/mL) | [2] |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the stem bark of Azadirachta indica, based on methodologies described in the literature.

-

Extraction:

-

Air-dried and powdered stem bark of A. indica is subjected to extraction with ethanol or methanol at room temperature for an extended period (e.g., one month).

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is partitioned between ethyl acetate and water.

-

The ethyl acetate layer, containing the less polar compounds including diterpenoids, is collected and concentrated.

-

-

Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system such as hexane, hexane-ethyl acetate mixtures of increasing polarity, and finally pure ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions showing the presence of compounds with similar TLC profiles to that expected for this compound are pooled.

-

Further purification is achieved through repeated column chromatography or by using preparative high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

The structure of the purified compound is elucidated using spectroscopic techniques, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

-

Synthesis of this compound

A specific, published total synthesis for this compound could not be identified in the reviewed literature. The synthesis of structurally related podocarpane diterpenoids often involves multi-step sequences starting from simpler cyclic precursors. The development of a synthetic route to this compound would be a valuable contribution to the field, enabling further investigation of its biological properties without reliance on isolation from natural sources.

Proposed Mechanism of Antibacterial Action

While the precise molecular mechanism of this compound's antibacterial activity has not been elucidated, the general mechanism for diterpenoids is thought to involve the disruption of the bacterial cell membrane.

Caption: Proposed mechanism of antibacterial action for diterpenoids.

The lipophilic nature of the diterpenoid molecule allows it to intercalate into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability. The loss of control over the passage of ions and small molecules results in the leakage of essential cellular components and the dissipation of the proton motive force, which is critical for ATP synthesis. Ultimately, this cascade of events leads to the inhibition of essential metabolic processes and bacterial cell death.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the research and characterization of natural products like this compound.

Caption: Workflow for this compound research.

Conclusion and Future Directions

This compound is a promising antibacterial diterpenoid from Azadirachta indica. However, the current body of research is limited, with a notable lack of quantitative data on the antimicrobial activity of the pure compound. Future research should prioritize the following:

-

Determination of MIC and MBC Values: The antibacterial activity of isolated this compound needs to be quantitatively assessed against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Total Synthesis: The development of an efficient total synthesis of this compound would provide a reliable source of the compound for further studies and enable the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent.

-

Synergy Studies: Investigating the synergistic effects of this compound with other phytochemicals from neem or with conventional antibiotics could reveal novel combination therapies.

Addressing these research gaps will be essential to fully understand the therapeutic potential of this compound and to advance its development as a novel antibacterial agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Margolonone from Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Margolonone is a diterpenoid compound isolated from the stem bark of the neem tree, Azadirachta indica. It belongs to the podocarpane class of diterpenes and has demonstrated notable antibacterial activity against various Gram-positive and Gram-negative organisms[1]. This document provides a detailed protocol for the extraction and isolation of this compound, based on established methodologies for diterpenoid extraction from Azadirachta indica. Additionally, it includes quantitative data on the yield of related extracts and a proposed signaling pathway for its antibacterial action.

Data Presentation

| Parameter | Value | Source |

| Total Terpenoid Content in Stem Bark | 13.13% (w/w) | [2] |

| Alkaloid Content in Stem Bark | 4.93% (w/w) | [3] |

| Flavonoid Content in Stem Bark | 2.72% (w/w) | [3] |

| Saponin Content in Stem Bark | 1.12% (w/w) | [3] |

| Ethanolic Extract Yield from Stem Bark | 6.52 g (from an unspecified amount of bark) | [4] |

Experimental Protocols

This protocol is adapted from the established methods for the isolation of tricyclic diterpenoids from the stem bark of Azadirachta indica.

Plant Material Collection and Preparation

-

Collection: Collect fresh stem bark from mature Azadirachta indica trees.

-

Identification: Authenticate the plant material by a qualified botanist.

-

Preparation:

-

Wash the collected bark thoroughly with distilled water to remove any adhering dirt or impurities.

-

Shade-dry the bark at room temperature for 10-15 days until it is completely brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

-

Extraction

-

Solvent: Use 95% Ethanol (EtOH).

-

Procedure:

-

Pack the powdered stem bark (e.g., 1 kg) into a large percolator.

-

Add 95% ethanol to the percolator, ensuring the powder is fully submerged.

-

Allow the mixture to macerate at room temperature for 48 hours, with occasional stirring.

-

After 48 hours, open the percolator outlet and collect the ethanolic extract.

-

Repeat the percolation process with fresh ethanol three more times to ensure complete extraction.

-

Combine all the ethanolic extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous residue.

-

Fractionation

-

Objective: To separate the crude extract into acidic and neutral fractions. This compound is found in the neutral fraction.

-

Procedure:

-

Suspend the crude ethanolic extract residue in a mixture of Ethyl Acetate (EtOAc) and distilled water (1:1 v/v) in a separating funnel.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper EtOAc layer. Repeat the partitioning of the aqueous layer with fresh EtOAc two more times.

-

Combine all the EtOAc fractions.

-

To the combined EtOAc extract, add a 4% aqueous solution of Sodium Carbonate (Na2CO3) to separate the acidic components. Shake well and allow the layers to separate.

-

Collect the upper EtOAc layer, which contains the neutral fraction. The lower aqueous layer contains the acidic fraction.

-

Wash the EtOAc (neutral) fraction with distilled water until the pH is neutral.

-

Dry the neutral EtOAc fraction over anhydrous Sodium Sulfate (Na2SO4).

-

Filter and concentrate the dried EtOAc fraction using a rotary evaporator to yield the neutral fraction residue.

-

Isolation and Purification of this compound

-

Technique: Preparative Thin-Layer Chromatography (TLC) is a suitable method for the isolation of this compound from the neutral fraction.

-

Procedure:

-

Dissolve a small amount of the neutral fraction residue in a minimal amount of chloroform or ethyl acetate.

-

Apply the dissolved sample as a band onto a preparative TLC plate coated with silica gel GF254.

-

Develop the TLC plate in a solvent system of Hexane:Ethyl Acetate (7:3 v/v) .

-

After development, visualize the plate under UV light (254 nm) to identify the separated bands.

-

Scrape the band corresponding to this compound (based on its reported Rf value or by comparison with a standard if available).

-

Elute the compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.

-

Filter the eluent to remove the silica gel.

-

Evaporate the solvent to obtain purified this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent or by using column chromatography with a silica gel stationary phase and a gradient elution of hexane and ethyl acetate.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction.

Proposed Antibacterial Signaling Pathway: Inhibition of Bacterial Quorum Sensing

Diterpenoids have been shown to interfere with bacterial communication systems, a process known as quorum sensing (QS). This pathway is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. The following diagram illustrates the proposed mechanism of action for this compound in inhibiting this pathway.

Caption: Inhibition of Bacterial Quorum Sensing.

References

Application Note: High-Yield Isolation and Purification of Margolonone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Margolonone is a naturally occurring podocarpane diterpenoid found in the stem bark of the Neem tree (Azadirachta indica).[1] This compound, along with its analogs margolone and isothis compound, has demonstrated notable antibacterial activity against various Gram-positive and Gram-negative organisms.[1] The unique chemical structure and biological activity of this compound make it a compound of interest for further investigation in drug discovery and development. This application note provides a detailed protocol for the high-yield isolation and purification of this compound, enabling researchers to obtain sufficient quantities for preclinical studies. The described methodology employs a combination of solvent extraction, flash chromatography, and preparative High-Performance Liquid Chromatography (HPLC) for efficient purification.

Experimental Protocols

1. Extraction of Crude Diterpenoid Mixture from Azadirachta indica Bark

This protocol outlines the initial extraction of the crude mixture containing this compound from dried Neem bark.